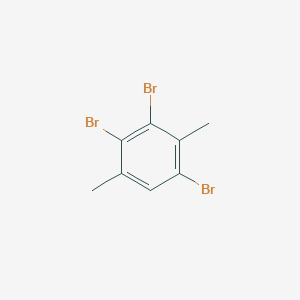

1,3,4-Tribromo-2,5-dimethylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3,4-tribromo-2,5-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br3/c1-4-3-6(9)5(2)8(11)7(4)10/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHEOGFMVFVUFRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1Br)Br)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30554102 | |

| Record name | 1,3,4-Tribromo-2,5-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30554102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117572-80-2 | |

| Record name | 1,3,4-Tribromo-2,5-dimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117572-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4-Tribromo-2,5-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30554102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,3,4-Tribromo-2,5-dimethylbenzene

This guide provides a comprehensive overview of the synthetic pathway for 1,3,4-tribromo-2,5-dimethylbenzene, a halogenated aromatic compound with potential applications in materials science and as an intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a detailed, step-by-step methodology grounded in established chemical principles.

Introduction and Strategic Approach

This compound is a polysubstituted aromatic compound. Its synthesis requires a strategic approach to control the regioselectivity of the bromination steps. A logical and efficient synthetic route commences with a readily available starting material, 2,5-dimethylaniline, and proceeds through a two-step sequence involving electrophilic aromatic substitution followed by a Sandmeyer reaction.

The choice of 2,5-dimethylaniline as the starting material is strategic due to the directing effects of the amino and methyl groups. The strongly activating and ortho-, para-directing amino group, along with the activating methyl groups, facilitates the initial bromination steps. The subsequent Sandmeyer reaction provides a reliable method for the conversion of the remaining amino group into a bromine atom, a transformation that is not readily achievable through direct bromination.

Synthetic Pathway Overview

The synthesis of this compound is proposed via the following two-step reaction sequence:

-

Step 1: Dibromination of 2,5-Dimethylaniline to yield 4,6-dibromo-2,5-dimethylaniline.

-

Step 2: Sandmeyer Reaction of 4,6-dibromo-2,5-dimethylaniline to afford the final product, this compound.

Caption: Overall synthetic route for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 4,6-Dibromo-2,5-dimethylaniline

This step involves the direct bromination of 2,5-dimethylaniline. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. In the case of 2,5-dimethylaniline, the para position (4-position) and one of the ortho positions (6-position) are available for substitution.

Reaction: C₈H₁₁N + 2Br₂ → C₈H₉Br₂N + 2HBr

Reagents and Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,5-Dimethylaniline | 121.18 | 12.12 g | 0.10 |

| Glacial Acetic Acid | 60.05 | 200 mL | - |

| Bromine | 159.81 | 35.16 g (11.3 mL) | 0.22 |

| 10% Sodium Hydroxide Solution | - | As needed | - |

| Ethanol | 46.07 | For recrystallization | - |

Procedure:

-

In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize the evolved HBr gas with a sodium hydroxide solution), dissolve 12.12 g (0.10 mol) of 2,5-dimethylaniline in 200 mL of glacial acetic acid.

-

Cool the flask in an ice-water bath to 0-5 °C.

-

In the dropping funnel, place a solution of 35.16 g (11.3 mL, 0.22 mol) of bromine in 50 mL of glacial acetic acid.

-

Add the bromine solution dropwise to the stirred aniline solution over a period of 60-90 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 2 hours.

-

Pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring. A precipitate will form.

-

Neutralize the mixture by the slow addition of a 10% sodium hydroxide solution until the pH is approximately 7-8.

-

Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

-

Recrystallize the crude product from ethanol to obtain purified 4,6-dibromo-2,5-dimethylaniline as a crystalline solid.

-

Dry the product in a vacuum oven at 50 °C.

Step 2: Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for replacing an amino group on an aromatic ring with a halide.[1][2] This reaction proceeds via the formation of a diazonium salt, which is then decomposed in the presence of a copper(I) salt.[1]

Reaction: C₈H₉Br₂N + NaNO₂ + 2HBr → [C₈H₈Br₂N₂]⁺Br⁻ + NaBr + 2H₂O [C₈H₈Br₂N₂]⁺Br⁻ --(CuBr)--> C₈H₇Br₃ + N₂

Reagents and Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 4,6-Dibromo-2,5-dimethylaniline | 278.98 | 27.90 g | 0.10 |

| Concentrated Hydrobromic Acid (48%) | 80.91 | 100 mL | ~0.88 |

| Sodium Nitrite (NaNO₂) | 69.00 | 7.60 g | 0.11 |

| Copper(I) Bromide (CuBr) | 143.45 | 15.80 g | 0.11 |

| Diethyl Ether | 74.12 | For extraction | - |

| Saturated Sodium Bicarbonate Solution | - | For washing | - |

| Anhydrous Magnesium Sulfate | 120.37 | For drying | - |

Procedure:

Part A: Diazotization

-

In a 1 L beaker, add 27.90 g (0.10 mol) of 4,6-dibromo-2,5-dimethylaniline to 100 mL of 48% hydrobromic acid. Stir the mixture and cool it to 0-5 °C in an ice-salt bath.

-

In a separate beaker, dissolve 7.60 g (0.11 mol) of sodium nitrite in 25 mL of cold water.

-

Add the sodium nitrite solution dropwise to the stirred aniline salt suspension over 30 minutes. Maintain the temperature below 5 °C throughout the addition. The formation of the diazonium salt is indicated by a clear solution.

-

Continue to stir the diazonium salt solution at 0-5 °C for an additional 15 minutes after the addition is complete.

Part B: Sandmeyer Reaction

-

In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve 15.80 g (0.11 mol) of copper(I) bromide in 50 mL of 48% hydrobromic acid. Heat the mixture gently to facilitate dissolution, then cool it to room temperature.

-

Slowly and carefully add the cold diazonium salt solution from Part A to the copper(I) bromide solution with vigorous stirring. The addition should be controlled to manage the evolution of nitrogen gas.

-

After the addition is complete, gently warm the reaction mixture to 50-60 °C on a water bath for 30 minutes, or until the evolution of nitrogen ceases.

-

Cool the reaction mixture to room temperature.

Part C: Work-up and Purification

-

Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

-

Combine the organic extracts and wash them sequentially with 100 mL of 2 M hydrochloric acid, 100 mL of water, 100 mL of saturated sodium bicarbonate solution, and finally with 100 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or hexane, or by column chromatography on silica gel using a non-polar eluent.

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

Physical Properties:

| Property | Value |

| CAS Number | 117572-80-2[3] |

| Molecular Formula | C₈H₇Br₃[3] |

| Molecular Weight | 342.85 g/mol [3] |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Expected to be a low-melting solid |

Spectroscopic Data (Predicted):

-

¹H NMR (CDCl₃, 400 MHz):

-

One aromatic proton singlet (δ ~7.5-7.8 ppm).

-

Two methyl group singlets (δ ~2.4-2.6 ppm).

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

Signals for quaternary aromatic carbons (C-Br and C-CH₃).

-

A signal for the aromatic carbon bearing a proton (CH).

-

Signals for the two methyl carbons.

-

-

IR (KBr):

-

C-H stretching (aromatic and aliphatic).

-

C=C stretching (aromatic).

-

C-Br stretching.

-

Safety Considerations

-

Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Hydrobromic Acid: Corrosive and causes severe burns. Handle with care and appropriate PPE.

-

Sodium Nitrite: Toxic if swallowed and an oxidizing agent.

-

Diazonium Salts: Potentially explosive when dry. It is crucial to keep the diazonium salt in a cold aqueous solution and use it immediately after preparation. Do not isolate the diazonium salt.

-

Organic Solvents: Diethyl ether is highly flammable. Acetic acid is corrosive. Handle all organic solvents in a well-ventilated area away from ignition sources.

Conclusion

This technical guide outlines a reliable and well-established synthetic route for the preparation of this compound. The described two-step process, involving a regioselective dibromination of 2,5-dimethylaniline followed by a Sandmeyer reaction, offers a practical approach for obtaining this polysubstituted aromatic compound. Adherence to the detailed experimental protocols and safety precautions is essential for the successful and safe execution of this synthesis. The provided characterization data serves as a benchmark for verifying the identity and purity of the final product.

References

- (No direct citation available for a specific protocol in the provided search results)

-

Wikipedia. Sandmeyer reaction. [Link]

- Beletskaya, I. P., et al. (2007).

- (No direct citation available for a specific protocol in the provided search results)

- (No direct citation available for a specific protocol in the provided search results)

- (No direct citation available for a specific protocol in the provided search results)

Sources

Introduction: Navigating the Data Gap for a Niche Aromatic Compound

An In-depth Technical Guide to the Physicochemical Properties of 1,3,4-Tribromo-2,5-dimethylbenzene

For researchers and professionals in drug development and fine chemical synthesis, a comprehensive understanding of a molecule's physicochemical properties is paramount. This compound (CAS No. 117572-80-2) represents a unique, polysubstituted aromatic scaffold. However, a thorough review of scientific literature and chemical databases reveals a significant gap in experimentally determined data for this specific isomer. This guide, therefore, moves beyond a simple recitation of known facts. Instead, it serves as a predictive and methodological framework, leveraging established principles of physical organic chemistry and analytical science. We will project the expected properties of this compound, provide field-proven protocols for its synthesis and purification, and outline a comprehensive strategy for its analytical characterization. This document is designed to empower researchers to confidently synthesize, purify, and validate the physicochemical profile of this compound.

Molecular and Physicochemical Profile: Knowns, Predictions, and Comparative Analysis

While specific experimental data is scarce, we can assemble a foundational profile and extrapolate other key properties based on its structure and comparison with related compounds.

Core Identification

| Property | Value | Source |

| CAS Number | 117572-80-2 | [1] |

| Molecular Formula | C₈H₇Br₃ | [1] |

| Molecular Weight | 342.85 g/mol | [2] |

| Synonyms | 2,3,6-Tribromo-p-xylene | [1] |

Predicted Physicochemical Properties

The following properties are estimated based on the behavior of analogous structures, such as xylene isomers and other brominated aromatics. These predictions provide a baseline for experimental verification.

| Property | Predicted Value / Characteristic | Rationale and Comparative Insights |

| Melting Point (°C) | Likely a solid at room temperature with a melting point in the range of 80-120 °C. | The parent compound, p-xylene, is a liquid at room temperature, but halogenation significantly increases melting points due to increased molecular weight and stronger intermolecular forces (van der Waals). The related compound 1,4-Dibromo-2,5-dimethylbenzene has a melting point of 72-74 °C[3]. The addition of a third bromine atom would be expected to further increase this value. |

| Boiling Point (°C) | Expected to be >260 °C at atmospheric pressure. | The boiling point of p-xylene is ~138 °C. Bromination drastically increases the boiling point. For comparison, 1,4-Dibromo-2,5-dimethylbenzene boils at 261 °C[3]. The tribromo derivative will have a higher boiling point due to its greater molecular mass and stronger intermolecular forces. |

| Density (g/cm³) | Expected to be significantly denser than water (>1.8 g/cm³). | Aromatic compounds are generally denser than water, and the presence of three heavy bromine atoms will substantially increase the density. |

| Solubility | Insoluble in water. Soluble in nonpolar organic solvents like toluene, hexane, and chlorinated solvents (e.g., dichloromethane). Sparingly soluble in colder, more polar solvents like ethanol. | The molecule is nonpolar. Halogenated hydrocarbons exhibit poor solubility in water and good solubility in organic solvents. Solubility in alcohols like ethanol is likely to be temperature-dependent, increasing upon heating[4]. |

Proposed Synthesis and Purification Strategy

The most direct route to this compound is the electrophilic aromatic substitution of p-xylene. The methyl groups are ortho-, para-directing activators. Directing competition between the two methyl groups and the progressive deactivation of the ring by bromine substitution will dictate the final isomeric distribution.

Synthetic Workflow: Electrophilic Bromination

The proposed synthesis involves the reaction of 2,5-dimethylbenzene (p-xylene) with an excess of bromine in the presence of a Lewis acid catalyst, such as iron filings or anhydrous iron(III) bromide. The catalyst polarizes the Br-Br bond, creating a potent electrophile (Br⁺) that attacks the electron-rich aromatic ring.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

-

Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (connected to a gas trap for HBr), add 2,5-dimethylbenzene and a catalytic amount of iron filings to an inert solvent like carbon tetrachloride or dichloromethane.

-

Reagent Addition: Cool the flask in an ice bath. Slowly add three equivalents of elemental bromine (Br₂) via the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours until the evolution of HBr gas ceases.

-

Work-up: Cool the reaction mixture and slowly pour it into a beaker containing a dilute aqueous solution of sodium thiosulfate to quench any unreacted bromine. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with water and then with a saturated sodium chloride (brine) solution.

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude solid product.

Purification Workflow: Recrystallization and Chromatography

The crude product will likely contain a mixture of isomeric tribromides and possibly some di- and tetrabrominated species. A two-step purification process is recommended.

Caption: A two-step workflow for the purification of the target compound.

Experimental Protocol: Purification by Recrystallization

-

Solvent Selection: Choose a solvent or solvent system in which the compound is soluble when hot but poorly soluble when cold. Ethanol or an ethanol/water mixture is a good starting point for brominated aromatics[4].

-

Dissolution: Dissolve the crude solid in a minimum amount of the hot solvent.

-

Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal and heat for a few minutes.

-

Filtration: Perform a hot filtration to remove the charcoal and any insoluble impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Spectroscopic Characterization: A Predictive Analysis

Without experimental spectra, we can predict the key features based on the principles of spectroscopic interpretation for substituted aromatic compounds.

¹H NMR Spectroscopy (Predicted)

The molecule's structure suggests three distinct proton environments:

-

Aromatic Proton (H-6): A single proton on the aromatic ring. It is flanked by a bromine atom and a methyl group. It will appear as a singlet. Its chemical shift will be downfield (likely in the 7.0-7.5 ppm range) due to the deshielding effects of the adjacent bromine atoms.

-

Methyl Protons (C-2-CH₃): These protons are ortho to two bromine atoms. The electron-withdrawing nature of the bromines will cause a downfield shift compared to p-xylene. Expect a singlet in the 2.4-2.6 ppm range.

-

Methyl Protons (C-5-CH₃): These protons are ortho to one bromine atom and meta to another. This environment is slightly less deshielded than the other methyl group. Expect a singlet in the 2.3-2.5 ppm range.

¹³C NMR Spectroscopy (Predicted)

Due to the lack of symmetry, all eight carbon atoms are chemically non-equivalent and should produce eight distinct signals.

-

Aromatic Carbons (C-Br): The three carbons bonded to bromine will be significantly deshielded, appearing in the 120-140 ppm range.

-

Aromatic Carbons (C-CH₃): The two carbons bonded to methyl groups will appear in the 135-145 ppm range.

-

Aromatic Carbon (C-H): The single carbon bonded to a hydrogen will likely appear in the 130-140 ppm range.

-

Methyl Carbons (-CH₃): The two methyl carbons will appear far upfield, typically in the 20-25 ppm range.

Mass Spectrometry (Predicted)

Mass spectrometry is particularly useful for identifying brominated compounds due to bromine's distinct isotopic signature (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio)[5][6].

-

Molecular Ion Peak: The presence of three bromine atoms will result in a characteristic cluster of peaks for the molecular ion (M⁺). The most intense peaks will be at m/z values corresponding to the different combinations of ⁷⁹Br and ⁸¹Br isotopes: M, M+2, M+4, and M+6. For C₈H₇Br₃, these would appear around m/z = 340, 342, 344, and 346. The relative intensities of these peaks will be approximately 1:3:3:1.

-

Fragmentation: Common fragmentation pathways would involve the loss of a bromine atom ([M-Br]⁺) or a methyl group ([M-CH₃]⁺). The resulting fragment ions that still contain bromine atoms will also exhibit characteristic isotopic patterns.

FTIR Spectroscopy (Predicted)

The infrared spectrum will provide confirmation of the key functional groups present.

-

Aromatic C-H Stretch: A weak to medium band will appear just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹)[7][8].

-

Aliphatic C-H Stretch: Bands corresponding to the methyl groups will appear just below 3000 cm⁻¹ (typically 2850-2975 cm⁻¹).

-

Aromatic C=C Stretch: One to three medium-intensity bands will be present in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring[7][9].

-

C-Br Stretch: A strong absorption band in the lower frequency "fingerprint" region, typically between 500-650 cm⁻¹, will indicate the presence of the carbon-bromine bonds.

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the hazards can be inferred from the general class of halogenated aromatic hydrocarbons.[10][11]

-

Potential Hazards:

-

Skin and Eye Irritation: Likely to be an irritant upon contact. Prolonged contact may cause dermatitis[12][13].

-

Inhalation Toxicity: Vapors or dust may be harmful if inhaled, potentially causing respiratory tract irritation.

-

Toxicity: Halogenated aromatics can exhibit toxicity, with potential effects on the liver and other organs with chronic exposure[10].

-

-

Recommended Handling Procedures:

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for halogenated organic compounds.

-

Conclusion

This compound is a compound for which the scientific community currently lacks a published, experimentally verified set of physicochemical properties. This guide has provided a robust framework for any researcher seeking to work with this molecule. By combining predictive analysis based on established chemical principles with detailed, practical protocols for synthesis, purification, and characterization, scientists are now equipped to produce this compound and rigorously define its properties. The successful execution of the outlined experimental workflows will not only yield the desired molecule but also contribute valuable data to the broader chemical literature.

References

-

Chemistry LibreTexts. (2023, January 22). Halogenation of Benzene and Methylbenzene. [Link]

-

Chemistry LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. [Link]

-

Infinity Scientific. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. [Link]

-

ProQuest. (n.d.). The separation and identification of some brominated and chlorinated compounds by GC/MS: An advanced undergraduate laboratory. [Link]

-

Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved January 14, 2026, from [Link]

-

Stenutz, R. (n.d.). NMR chemical shift prediction of benzenes. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]

-

University of Calgary. (n.d.). Ch 13 - Aromatic H. Retrieved January 14, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. [Link]

-

University of Wisconsin-Madison. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. [Link]

-

ILO Encyclopaedia of Occupational Health and Safety. (2011, August 3). Hydrocarbons, Halogenated Aromatic. [Link]

-

Royal Society of Chemistry. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes. [Link]

-

ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. [Link]

-

Pearson. (2023, September 5). How might you use 13C NMR spectroscopy to differentiate between ortho-, meta-, and para-dibromobenzene?. [Link]

-

North Carolina Department of Labor. (n.d.). Halogenated Hydrocarbons. [Link]

-

University of Wisconsin-Madison. (n.d.). Short Summary of ¹H-NMR Interpretation. [Link]

-

Agilent Technologies, Inc. (2011). Separation of volatile halogenated hydrocarbons in water on a 100 µm fused silica capillary column. [Link]

-

Wiley Online Library. (n.d.). Can Variations of ¹H NMR Chemical Shifts in Benzene Substituted with an Electron‐Accepting (NO₂) /Donating (NH₂) Group Be Explained by Resonance Effects?. [Link]

-

Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). [Link]

- Google Patents. (n.d.). US4954648A - Method for the bromination of aromatic compound.

-

ACS Publications. (n.d.). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. [Link]

-

Royal Society of Chemistry. (2019, November 18). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. [Link]

-

University of Toronto. (n.d.). Column chromatography. Retrieved January 14, 2026, from [Link]

-

Chem Help ASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide. [Link]

-

ChemSec. (n.d.). Halogenated compounds. Retrieved January 14, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved January 14, 2026, from [Link]

-

MIT Plasma Science and Fusion Center. (n.d.). PSFC Halogenated Solvents. [Link]

-

Wikipedia. (n.d.). Mass spectral interpretation. Retrieved January 14, 2026, from [Link]

-

Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds. [Link]

-

Maricopa Open Digital Press. (n.d.). How to Interpret a Mass Spectrum? – Organic Chemistry. [Link]

Sources

- 1. Mass spectral interpretation - Wikipedia [en.wikipedia.org]

- 2. academicedgepress.co.uk [academicedgepress.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 9. azooptics.com [azooptics.com]

- 10. Hydrocarbons, Halogenated Aromatic [iloencyclopaedia.org]

- 11. Halogenated Hydrocarbons | NC DOL [labor.nc.gov]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. canbipharm.com [canbipharm.com]

An In-depth Technical Guide to 1,3,4-Tribromo-2,5-dimethylbenzene (CAS No. 117572-80-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3,4-Tribromo-2,5-dimethylbenzene (CAS No. 117572-80-2), a polyhalogenated aromatic compound. While specific experimental data for this particular isomer is limited in publicly accessible literature, this document synthesizes available information, predictive data, and comparative analysis with structurally related compounds to offer a valuable resource for researchers. This guide covers physicochemical properties, probable synthetic routes, potential applications in organic synthesis and drug discovery, and essential safety considerations. The information is presented with the aim of fostering further investigation into the unique properties and potential utility of this compound.

Introduction and Molecular Overview

This compound is a substituted aromatic hydrocarbon belonging to the family of brominated xylenes. Its structure, characterized by a benzene ring functionalized with three bromine atoms and two methyl groups, suggests its potential as a versatile building block in organic synthesis. The precise positioning of these substituents dictates the molecule's steric and electronic properties, influencing its reactivity and potential biological activity. Polyhalogenated aromatic compounds are of significant interest in medicinal chemistry and materials science due to their unique lipophilic and electronic characteristics, which can modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules.

Molecular Structure:

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Hypothetical):

-

Monobromination: To a solution of 1,4-dimethylbenzene in a suitable solvent (e.g., dichloromethane or carbon tetrachloride), a Lewis acid catalyst such as iron(III) bromide (FeBr₃) is added.

-

Elemental bromine (Br₂) is then added dropwise at a controlled temperature (typically 0°C to room temperature) to yield 2-bromo-1,4-dimethylbenzene.

-

Dibromination: Further addition of bromine under similar conditions would lead to the formation of 2,5-dibromo-1,4-dimethylbenzene.

-

Tribromination: To achieve the target molecule, more forcing conditions, such as an excess of bromine and potentially a higher reaction temperature, would be required to introduce the third bromine atom at one of the remaining activated positions, likely sterically influenced to the 3 or 6 position relative to the initial methyl groups. To obtain the 1,3,4-tribromo isomer, the starting material could potentially be 2,5-dibromo-1,4-dimethylbenzene.

-

Work-up: The reaction mixture would be quenched with a reducing agent (e.g., sodium bisulfite solution) to remove excess bromine, followed by washing with water and brine. The organic layer would then be dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and the solvent removed under reduced pressure.

Purification

Purification of the crude product would likely involve the following techniques:

-

Recrystallization: Given that the product is expected to be a solid at room temperature, recrystallization from a suitable solvent system (e.g., ethanol, methanol, or a mixture of polar and non-polar solvents) would be a primary method for purification.

-

Column Chromatography: For separation from isomeric byproducts and unreacted starting materials, column chromatography on silica gel using a non-polar eluent system (e.g., hexanes or a hexane/ethyl acetate gradient) would be effective.

Analytical Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show two singlets for the two non-equivalent methyl groups and a singlet for the lone aromatic proton. The chemical shifts would be in the aromatic region (around 7.0-7.5 ppm) for the aromatic proton and in the alkyl region (around 2.2-2.5 ppm) for the methyl protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum should display eight distinct signals corresponding to the eight non-equivalent carbon atoms in the molecule (six aromatic and two methyl carbons). The carbon atoms attached to bromine would be shifted downfield.

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing three bromine atoms (due to the presence of ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peak (M⁺) would be observed around m/z 342, 344, 346, and 348 with relative intensities characteristic of a tribrominated compound. Fragmentation would likely involve the loss of bromine atoms and methyl groups.

Reactivity and Potential Applications

Chemical Reactivity

The reactivity of this compound is primarily centered around the carbon-bromine bonds and the aromatic ring.

-

Cross-Coupling Reactions: The bromine atoms can participate in various palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents, making it a valuable building block for the synthesis of more complex molecules.

-

Lithiation/Grignard Formation: The bromo-substituents can undergo metal-halogen exchange with organolithium reagents or form Grignard reagents upon treatment with magnesium. These organometallic intermediates can then be reacted with various electrophiles.

-

Nucleophilic Aromatic Substitution: While generally unreactive towards nucleophilic aromatic substitution, under harsh conditions or with specific activation, substitution of the bromine atoms may be possible.

Applications in Research and Drug Development

While no specific applications for this compound in drug development have been reported, polyhalogenated aromatic compounds are a recognized class of scaffolds in medicinal chemistry.

-

Fragment-Based Drug Discovery: This compound could serve as a fragment for screening against various biological targets. The lipophilic nature imparted by the bromine and methyl groups can facilitate binding to hydrophobic pockets in proteins.

-

Scaffold for Synthesis of Bioactive Molecules: Through the cross-coupling reactions mentioned above, the tribrominated core can be elaborated into a library of compounds for biological screening. Halogen atoms can also participate in halogen bonding, a specific type of non-covalent interaction that is increasingly being recognized as important for ligand-protein binding. [1]* Tool Compound in Chemical Biology: The defined substitution pattern could make it a useful tool compound for studying structure-activity relationships in various biological systems. For instance, studies on the biological activities of other bromophenol derivatives have shown potential in areas like anti-angiogenesis. [2]

Safety and Handling

Hazard Statements (Anticipated):

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

Harmful if swallowed.

-

Toxic to aquatic life with long-lasting effects.

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. A lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles are mandatory.

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Caption: Recommended safety workflow for handling this compound.

Conclusion

This compound represents a chemical entity with significant potential as a synthetic intermediate. Its polyhalogenated and substituted benzene core makes it an attractive candidate for derivatization through modern cross-coupling methodologies. While there is a notable lack of specific experimental data for this compound in the public domain, this guide provides a foundational understanding based on predictive methods and comparison with related structures. It is our hope that this compilation will stimulate further research into the synthesis, characterization, and application of this intriguing molecule, particularly within the realms of medicinal chemistry and materials science. Further experimental validation of the properties and reactivity outlined herein is strongly encouraged.

References

-

Wilking, J. B., & Hardegger, L. A. (2012). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 55(4), 1399–1413. [Link]

-

Li, A., et al. (2021). Marine Bromophenol Bis(2,3,6-Tribromo-4,5-Dihydroxybenzyl)ether Inhibits Angiogenesis in Human Umbilical Vein Endothelial Cells and Reduces Vasculogenic Mimry in Human Lung Cancer A549 Cells. Marine Drugs, 19(11), 641. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of 1,3,4-Tribromo-2,5-dimethylbenzene

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide offers a comprehensive exploration of the molecular structure of 1,3,4-Tribromo-2,5-dimethylbenzene. In the absence of extensive empirical data in publicly accessible literature, this document leverages established principles of chemical structure, computational modeling, and spectroscopic theory to provide a detailed analysis. The insights herein are intended to serve as a robust resource for researchers engaged in fields where a nuanced understanding of halogenated aromatic compounds is critical. We will delve into the molecule's architecture, predictive spectroscopic signatures, a plausible synthetic strategy, and the definitive method for its structural confirmation.

Molecular Identity and Physicochemical Properties

This compound, also known as 2,3,6-Tribromo-p-xylene, is a polysubstituted aromatic hydrocarbon. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 117572-80-2 | [1] |

| Molecular Formula | C₈H₇Br₃ | [1] |

| Molecular Weight | 342.85 g/mol | [1] |

| Canonical SMILES | CC1=CC(=C(C(=C1Br)Br)C)Br |

Computed Molecular Geometry and Electronic Structure

Due to the unavailability of a public crystal structure, Density Functional Theory (DFT) calculations were employed to determine the optimized molecular geometry and electronic properties of this compound. These computational methods provide reliable insights into the molecule's three-dimensional arrangement and charge distribution.

Optimized 3D Structure and Key Geometric Parameters

The benzene ring is expected to be nearly planar, with minor distortions due to the steric hindrance between the bulky bromine atoms and the methyl groups. The substituents will arrange themselves to minimize steric strain.

Computational Methodology:

A structural optimization and subsequent electronic property calculation were performed using a suitable quantum chemistry software package. The B3LYP functional with a 6-31G(d) basis set is a commonly used and reliable method for such calculations on organic molecules.

Table 2: Predicted Bond Lengths and Angles

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C-C (aromatic) | 1.39 - 1.41 |

| C-Br | 1.88 - 1.90 |

| C-C (methyl) | 1.51 |

| C-H (methyl) | 1.09 |

| C-H (aromatic) | 1.08 |

| **Bond Angles (°) ** | |

| C-C-C (aromatic) | 118 - 122 |

| C-C-Br | 119 - 121 |

| C-C-C (methyl) | 119 - 121 |

| H-C-H (methyl) | ~109.5 |

Electrostatic Potential Map

An electrostatic potential (ESP) map illustrates the charge distribution on the molecular surface. Regions of negative potential (red) indicate electron-rich areas, while positive potential (blue) signifies electron-poor regions. The ESP map for this compound is predicted to show a significant build-up of negative potential around the bromine atoms due to their high electronegativity. The aromatic ring itself will exhibit a complex distribution of charge influenced by the inductive and resonance effects of the substituents. This information is crucial for understanding potential intermolecular interactions and the reactivity of the molecule.[1][2][3][4]

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple. Due to the substitution pattern, there is only one proton on the aromatic ring. The two methyl groups are in different chemical environments and should therefore give rise to two distinct signals.

Table 3: Predicted ¹H NMR Chemical Shifts

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | ~7.5 | Singlet | 1H |

| Methyl-H (C2) | ~2.4 | Singlet | 3H |

| Methyl-H (C5) | ~2.3 | Singlet | 3H |

The downfield shift of the aromatic proton is due to the deshielding effect of the benzene ring current and the electron-withdrawing bromine atoms. The chemical shifts of the methyl protons are influenced by their position relative to the bromine atoms.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton. Due to the lack of symmetry, eight distinct signals are expected for the eight carbon atoms in the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C-Br (C1, C3, C4) | 115 - 125 |

| C-CH₃ (C2, C5) | 135 - 140 |

| C-H (C6) | ~130 |

| CH₃ (at C2) | ~22 |

| CH₃ (at C5) | ~21 |

The carbon atoms directly bonded to bromine will appear at higher chemical shifts (downfield) due to the electronegativity of bromine. The quaternary carbons attached to the methyl groups will also be significantly downfield.

Plausible Synthetic Pathway

The synthesis of polysubstituted benzenes requires careful consideration of the directing effects of the substituents.[5][6][7][8][9] A plausible route to this compound could start from a readily available dimethylbenzene (xylene) isomer. A potential retrosynthetic analysis is outlined below.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Viewing Electrostatic Potential Maps - Avogadro [avogadro.cc]

- 3. Electrostatic potential maps — Beautiful Atoms 2.2.0 documentation [beautiful-atoms.readthedocs.io]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fiveable.me [fiveable.me]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 16.10 Synthesis of Polysubstituted Benzenes - Organic Chemistry | OpenStax [openstax.org]

An In-Depth Technical Guide to the Spectral Analysis of 1,3,4-Tribromo-2,5-dimethylbenzene

This technical guide provides a comprehensive analysis of the spectral data for 1,3,4-tribromo-2,5-dimethylbenzene (CAS No. 117572-80-2; Molecular Formula: C₈H₇Br₃; Molecular Weight: 342.86 g/mol ).[1][2] As experimental spectra for this specific isomer are not widely available in public databases, this document is built upon predicted spectral data, grounded in the foundational principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The insights herein are intended to guide researchers, scientists, and drug development professionals in the structural elucidation and analytical characterization of this compound.

Introduction: The Structural Imperative

This compound is a substituted aromatic compound whose utility in synthetic chemistry, particularly as an intermediate for pharmaceuticals or advanced materials, necessitates unambiguous structural verification. The substitution pattern on the benzene ring gives rise to a unique spectral fingerprint. Understanding this fingerprint is paramount for reaction monitoring, quality control, and regulatory submissions. This guide explains the causality behind the expected spectral features, providing a robust framework for its identification.

The molecular structure, illustrated below, is the cornerstone of our spectral predictions. The asymmetry of the substitution pattern is a key determinant of the number and type of signals observed in the NMR spectra.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: A Proton's Perspective

The proton NMR spectrum provides information on the number of distinct proton environments and their neighboring protons.

Predicted ¹H NMR Spectral Data

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~ 7.6 - 7.8 | Singlet (s) | 1H | Aromatic H at C6 |

| 2 | ~ 2.5 - 2.7 | Singlet (s) | 3H | Methyl (-CH₃) at C2 |

| 3 | ~ 2.3 - 2.5 | Singlet (s) | 3H | Methyl (-CH₃) at C5 |

Expertise & Rationale:

-

Aromatic Proton (Signal 1): The single aromatic proton at the C6 position is highly deshielded due to the cumulative electron-withdrawing inductive effect of the three neighboring bromine atoms. Its signal is predicted to be a sharp singlet as it has no adjacent protons (n+1 rule, where n=0).

-

Methyl Protons (Signals 2 & 3): The two methyl groups are in distinct chemical environments due to the asymmetric substitution pattern of the bromine atoms.

-

The methyl group at C2 is flanked by two bromine atoms (at C1 and C3), leading to a significant downfield shift.

-

The methyl group at C5 is adjacent to only one bromine atom (at C4), resulting in a slightly more upfield signal compared to the C2-methyl group.

-

Both methyl signals are expected to be singlets as there is no proton on the adjacent ring carbons for spin-spin coupling.

-

Caption: Correlation of structure to predicted ¹H NMR signals.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

Predicted ¹³C NMR Spectral Data

| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |

| 1 | ~ 140 - 142 | C-H (Aromatic) |

| 2 | ~ 138 - 140 | C-Br |

| 3 | ~ 135 - 137 | C-CH₃ |

| 4 | ~ 133 - 135 | C-CH₃ |

| 5 | ~ 125 - 128 | C-Br |

| 6 | ~ 122 - 125 | C-Br |

| 7 | ~ 22 - 25 | -CH₃ |

| 8 | ~ 20 - 22 | -CH₃ |

Expertise & Rationale:

Due to the lack of symmetry, all eight carbon atoms in this compound are chemically non-equivalent, leading to eight distinct signals in the broadband-decoupled ¹³C NMR spectrum.

-

Aromatic Carbons (Signals 1-6): These carbons resonate in the typical downfield region for aromatic systems (δ 120-150 ppm).

-

Carbons directly bonded to bromine atoms (C1, C3, C4) will have their chemical shifts influenced by the heavy atom effect and electronegativity of bromine.

-

The single carbon attached to a hydrogen (C6) will have a distinct chemical shift.

-

The two carbons bearing methyl groups (C2, C5) will also be in unique environments.

-

-

Methyl Carbons (Signals 7 & 8): The two methyl carbons are non-equivalent and will appear in the upfield, aliphatic region of the spectrum (δ 20-25 ppm). Their chemical shifts will differ slightly based on the substitution pattern of the ring.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~ 3100 - 3000 | Aromatic C-H stretch | Weak |

| ~ 2980 - 2850 | -CH₃ stretch (aliphatic) | Medium |

| ~ 1600, 1475 | Aromatic C=C ring stretch | Medium |

| ~ 1000 - 1250 | C-Br stretch | Strong |

| ~ 800 - 900 | C-H out-of-plane bend (lone H) | Strong |

Expertise & Rationale:

The IR spectrum is expected to be dominated by absorptions characteristic of a substituted benzene ring and alkyl groups.

-

C-H Stretching: The weak band above 3000 cm⁻¹ is indicative of the C-H bond on the aromatic ring. The medium intensity bands below 3000 cm⁻¹ are due to the symmetric and asymmetric stretching of the C-H bonds in the two methyl groups.

-

Aromatic Ring Vibrations: The characteristic C=C stretching vibrations within the benzene ring typically appear as a pair of bands around 1600 and 1475 cm⁻¹.

-

C-Br Stretch: The presence of multiple bromine atoms will give rise to strong absorption bands in the fingerprint region, typically between 1000 and 1250 cm⁻¹.

-

Out-of-Plane Bending: The substitution pattern with a single, isolated aromatic hydrogen atom gives rise to a strong C-H "oop" bending vibration in the 800-900 cm⁻¹ region, which is highly diagnostic.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation | Relative Abundance |

| 340/342/344/346 | Molecular Ion [M]⁺ | High |

| 261/263/265 | [M - Br]⁺ | High |

| 182/184 | [M - 2Br]⁺ | Medium |

| 167/169 | [M - 2Br - CH₃]⁺ | Medium |

| 103 | [M - 3Br]⁺ | Low |

| 91 | Tropylium ion [C₇H₇]⁺ (from rearrangement) | Low |

Expertise & Rationale:

-

Molecular Ion Peak: The most crucial feature is the molecular ion peak. Due to the isotopic distribution of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), a compound with three bromine atoms will exhibit a characteristic isotopic cluster for the molecular ion [M]⁺. The pattern of relative intensities for [M]⁺, [M+2]⁺, [M+4]⁺, and [M+6]⁺ will be approximately 1:3:3:1, which is a definitive indicator for the presence of three bromine atoms.

-

Fragmentation Pathways: Under electron ionization (EI), the molecule will fragment in predictable ways.

-

The most favorable initial fragmentation is the loss of a bromine radical, resulting in the [M - Br]⁺ ion, which will also show an isotopic pattern for two remaining bromine atoms.

-

Subsequent losses of bromine and/or methyl groups will lead to the other observed fragments.

-

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Experimental Protocols

Acquiring high-quality spectral data is contingent upon meticulous experimental execution. The following are generalized protocols for the analysis of a solid, non-volatile compound like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample.

-

Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical as it must dissolve the sample without contributing interfering signals.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0.00 ppm.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup (for a 400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune the probe for both ¹H and ¹³C frequencies.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans for good signal-to-noise.

-

¹³C NMR: Acquire a proton-decoupled spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans (~128-1024) and a longer relaxation delay (2-5 seconds) are typically required.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

-

Calibrate the spectrum using the TMS signal.

-

Integrate the ¹H signals and pick the peaks for both ¹H and ¹³C spectra.

-

IR Spectroscopy (Attenuated Total Reflectance - ATR) Protocol

-

Sample Preparation: No special preparation is needed for ATR-IR. Ensure the solid sample is dry.

-

Instrument Setup:

-

Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Collect a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

-

-

Data Acquisition:

-

Place a small amount of the solid sample onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The software automatically subtracts the background spectrum.

-

Perform baseline correction if necessary.

-

Label the significant peaks.

-

Mass Spectrometry (GC-MS with EI) Protocol

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

-

Instrument Setup (Gas Chromatograph):

-

Set an appropriate temperature program for the GC oven to ensure separation from any impurities and elution of the compound of interest. A typical program might start at 50°C, hold for 1 minute, then ramp at 10-20°C/min to 280°C.

-

Set the injector temperature to ~250°C and the transfer line temperature to ~280°C.

-

Use helium as the carrier gas with a constant flow rate (e.g., 1 mL/min).

-

-

Instrument Setup (Mass Spectrometer):

-

Use a standard electron ionization (EI) source at 70 eV.

-

Set the mass analyzer to scan a relevant mass range (e.g., m/z 40-500).

-

-

Data Acquisition:

-

Inject 1 µL of the sample solution into the GC.

-

The MS will acquire spectra continuously as compounds elute from the GC column.

-

-

Data Processing:

-

Identify the chromatographic peak corresponding to this compound.

-

Extract and analyze the mass spectrum for that peak.

-

Compare the observed isotopic pattern of the molecular ion with the theoretical pattern for a C₈H₇Br₃ species.

-

Conclusion

The structural characterization of this compound is definitively achievable through a combined application of NMR, IR, and MS techniques. This guide, based on predicted data and established spectroscopic principles, provides a robust framework for its analysis. The key identifiers are the single aromatic proton signal in ¹H NMR, eight distinct signals in ¹³C NMR, a strong C-H out-of-plane bending vibration in the IR spectrum, and the characteristic 1:3:3:1 isotopic cluster for the molecular ion in the mass spectrum. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, enabling confident structural confirmation for researchers in the chemical and pharmaceutical sciences.

References

-

NMRDB.org. Predict 13C carbon NMR spectra.[Link]

-

Doc Brown's Chemistry. C8H10 1,3-dimethylbenzene low high resolution H-1 proton nmr spectrum.[Link]

-

NIST WebBook. Mass Spectrometry.[Link]

Sources

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of p-Xylene

This guide provides a comprehensive technical overview of the electrophilic aromatic substitution (EAS) reactions of p-xylene. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who are looking to leverage the unique reactivity and selectivity of this aromatic hydrocarbon. This document moves beyond simple procedural outlines to explore the mechanistic underpinnings and rationale behind experimental design, ensuring a thorough and practical understanding of the subject matter.

Executive Summary: The Strategic Value of p-Xylene in Synthesis

p-Xylene, or 1,4-dimethylbenzene, is a readily available aromatic hydrocarbon that serves as a versatile starting material in the synthesis of a wide array of chemical intermediates and active pharmaceutical ingredients. Its C2v symmetry and the presence of two activating methyl groups impart a distinct reactivity and regioselectivity in electrophilic aromatic substitution reactions. Understanding the principles that govern these reactions is paramount for the strategic design of synthetic routes that are both efficient and selective. This guide will delve into the core principles of p-xylene's reactivity and provide detailed, field-proven protocols for its key electrophilic substitution reactions, including nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation.

The Enhanced Reactivity of the p-Xylene Ring: A Mechanistic Perspective

The two methyl groups on the p-xylene ring are activating substituents, meaning they increase the rate of electrophilic aromatic substitution compared to benzene.[1] This enhanced reactivity stems from the electron-donating nature of the alkyl groups, which enrich the electron density of the aromatic ring, making it more nucleophilic and thus more susceptible to attack by an electrophile.[2] This electron donation occurs through two primary mechanisms: the inductive effect and hyperconjugation.

The inductive effect is the donation of electron density through the sigma bond framework. Alkyl groups are more electropositive than hydrogen and therefore donate electron density to the sp2-hybridized carbons of the benzene ring. Hyperconjugation involves the overlap of the C-H σ-bonds of the methyl groups with the π-system of the aromatic ring, further delocalizing the electron density and stabilizing the arenium ion intermediate (also known as a sigma complex) that is formed during the substitution reaction.[3]

The stability of this carbocation intermediate is a key factor in determining the reaction rate.[2] In the case of p-xylene, the positive charge in the sigma complex can be delocalized onto the carbons bearing the methyl groups. This allows for additional resonance stabilization, including a tertiary carbocation contributor, which is significantly more stable than the secondary carbocations formed in the sigma complex of benzene.[2][4][5][6] This increased stability of the intermediate lowers the activation energy of the rate-determining step, leading to a faster reaction rate.[2]

The methyl groups are also ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) or opposite (para) to themselves.[1] In p-xylene, the para positions are already occupied by the methyl groups. Therefore, electrophilic substitution occurs exclusively at the positions ortho to the methyl groups, which are carbons 2, 3, 5, and 6. Due to the symmetry of the molecule, these four positions are chemically equivalent, leading to a single possible monosubstituted product. This inherent regioselectivity is a significant advantage in synthesis, as it simplifies product mixtures and often eliminates the need for complex separation procedures.

Visualizing the Mechanism and Regioselectivity

The general mechanism for the electrophilic aromatic substitution of p-xylene proceeds through a two-step process:

-

Formation of the Sigma Complex: The π-electron system of the p-xylene ring attacks the electrophile (E+), forming a resonance-stabilized carbocation intermediate known as the arenium ion or sigma complex.

-

Deprotonation: A weak base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring.

Caption: Generalized mechanism of electrophilic aromatic substitution on p-xylene.

Key Electrophilic Aromatic Substitution Reactions of p-Xylene

The following sections provide detailed protocols and mechanistic insights for the most common and synthetically useful EAS reactions of p-xylene.

Nitration of p-Xylene

The introduction of a nitro group (-NO2) onto the p-xylene ring is a fundamental transformation that provides a versatile intermediate for the synthesis of anilines, which are precursors to many dyes and pharmaceuticals. The nitration of p-xylene proceeds readily to yield 2-nitro-p-xylene.

Causality of Experimental Choices:

-

Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is the standard nitrating agent. Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO2+).

-

Temperature Control: The nitration of activated rings like p-xylene is highly exothermic. Maintaining a low temperature (typically below 30°C) is crucial to prevent dinitration and the formation of oxidative byproducts.[7][8][9]

Experimental Protocol: Synthesis of 2-Nitro-p-xylene [7][8][9]

-

Apparatus Setup: In a fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath.

-

Acid Mixture Preparation: Carefully add concentrated sulfuric acid to the flask, and then cool it to below 10°C.

-

Addition of Nitric Acid: Slowly add concentrated nitric acid to the stirred sulfuric acid, ensuring the temperature does not exceed 20°C.

-

Addition of p-Xylene: Add p-xylene dropwise from the dropping funnel to the acid mixture, maintaining the reaction temperature below 30°C.

-

Reaction: After the addition is complete, continue stirring the mixture at room temperature for a specified time (e.g., 1-2 hours) to ensure the reaction goes to completion.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The crude nitro-p-xylene will separate as an oil or a solid.

-

Isolation and Purification: Separate the organic layer. Wash it with water, followed by a dilute solution of sodium bicarbonate to neutralize any remaining acid, and then again with water. Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or recrystallization.

Quantitative Data for Nitration of p-Xylene

| Reaction | Product | Temperature | Yield | Reference(s) |

| Mononitration of p-xylene | 2-Nitro-p-xylene | 30°C | High | [7][8][9] |

| Dinitration of p-xylene | Dinitro-p-xylene | 80°C | High | [7][8][9] |

| Trinitration of p-xylene | Trinitro-p-xylene | 120°C | High | [7][8][9] |

Halogenation of p-Xylene

Halogenation, the substitution of a hydrogen atom with a halogen (Cl, Br), is another important functionalization of p-xylene. The resulting haloarenes are valuable precursors for organometallic reagents and in cross-coupling reactions.

Causality of Experimental Choices:

-

Catalyst: Halogenation of aromatic rings requires a Lewis acid catalyst, such as an iron(III) halide (FeX3) or an aluminum halide (AlX3). The catalyst polarizes the halogen-halogen bond, creating a more potent electrophile.

-

Reaction Conditions: The reaction is typically carried out in the absence of light to prevent free-radical side-chain halogenation of the methyl groups.

Experimental Protocol: Synthesis of 2-Chloro-p-xylene [10]

-

Apparatus Setup: A two-phase electrolysis system in a divided cell can be employed for selective chlorination.

-

Electrolysis: p-Xylene is subjected to galvanostatic electrolysis in an aqueous hydrochloric acid medium using a titanium sub-stoichiometric oxide anode (TSIA).

-

Reaction Conditions: The reaction is maintained at a low temperature (278 K) with vigorous stirring (300 rpm).

-

Product Isolation: The resulting 2-chloro-p-xylene is isolated from the reaction mixture. This method has been reported to yield 68% of the desired product.[10]

Sulfonation of p-Xylene

Sulfonation introduces a sulfonic acid group (-SO3H) onto the aromatic ring. Aryl sulfonic acids are strong acids and are used as detergents, ion-exchange resins, and catalysts. The sulfonation of p-xylene yields p-xylene-2-sulfonic acid.

Causality of Experimental Choices:

-

Sulfonating Agent: Concentrated sulfuric acid or fuming sulfuric acid (a solution of SO3 in H2SO4) is used as the sulfonating agent. The electrophile is sulfur trioxide (SO3).

-

Reversibility: Sulfonation is a reversible reaction. To drive the reaction to completion, an excess of the sulfonating agent is often used.

Experimental Protocol: Synthesis of p-Xylene-2-sulfonic Acid [11]

-

Reaction Setup: In a dry round-bottomed flask, place 12 ml of p-xylene.

-

Addition of Sulfuric Acid: With swirling, add 14 ml of concentrated sulfuric acid.

-

Heating: Gently heat the mixture with a low flame, ensuring the temperature does not reach the boiling point of p-xylene (137°C).

-

Reaction Completion: Continue heating and agitating for 20-30 minutes until the mixture becomes clear upon cooling, indicating the completion of the reaction.

-

Work-up: Cool the mixture to room temperature and add 10 ml of water with agitation. The sulfonic acid can then be isolated as its salt.

Friedel-Crafts Reactions of p-Xylene

Friedel-Crafts reactions are a set of reactions that result in the formation of carbon-carbon bonds, making them highly valuable in organic synthesis. They are broadly classified into alkylation and acylation.

Friedel-Crafts acylation involves the reaction of an aromatic ring with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl3). The acylation of p-xylene with acetyl chloride yields 2,5-dimethylacetophenone, a useful intermediate in the fragrance and pharmaceutical industries.[12][13][14][15]

Causality of Experimental Choices:

-

Catalyst: A stoichiometric amount of AlCl3 is required because it complexes with the product ketone, deactivating it towards further reaction.

-

Solvent: An inert solvent such as dichloromethane is typically used.

-

Temperature: The reaction is often carried out at low temperatures (0-5°C) to control the reactivity and minimize side reactions.

Experimental Protocol: Synthesis of 2,5-Dimethylacetophenone [16][17]

-

Apparatus Setup: Set up a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap for HCl.

-

Catalyst Suspension: In the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the mixture to 0-5°C in an ice bath.

-

Reactant Addition: Prepare a solution of p-xylene (1 equivalent) and acetyl chloride (1.05 equivalents) in the dropping funnel and add it dropwise to the stirred AlCl3 suspension.

-

Reaction: After the addition is complete, allow the reaction to stir at room temperature until completion.

-

Work-up: Quench the reaction by carefully pouring the mixture onto crushed ice and concentrated hydrochloric acid.

-

Extraction and Purification: Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The product can be purified by distillation.

Effect of Reactant Ratios on Friedel-Crafts Acylation of p-Xylene [16]

| p-Xylene:Acetyl Chloride Ratio | Yield of 2,5-dimethylacetophenone | Isomeric Byproducts | Diacylated Byproducts |

| 1.2:1 | High | Low | Very Low |

| 1:1.2 | Moderate | High | Moderate |

Friedel-Crafts alkylation involves the reaction of an aromatic ring with an alkyl halide, alcohol, or alkene in the presence of a Lewis acid catalyst. The alkylation of p-xylene with 1-bromopropane can lead to the formation of both n-propyl and isopropyl substituted products due to carbocation rearrangement.[18][19][20]

Causality of Experimental Choices and Limitations:

-

Catalyst: A catalytic amount of a Lewis acid like AlCl3 is sufficient.

-

Polyalkylation: The alkylated product is often more reactive than the starting material, leading to polyalkylation. Using a large excess of the aromatic substrate can minimize this.

-

Carbocation Rearrangements: Primary alkyl halides can form a carbocation that rearranges to a more stable secondary or tertiary carbocation, leading to a mixture of products.[19][20]

Experimental Protocol: Alkylation of p-Xylene with 1-Bromopropane [18][19][20]

-

Reaction Setup: In a flask equipped with a stirrer and a reflux condenser, place p-xylene and the Lewis acid catalyst (e.g., AlCl3).

-

Addition of Alkyl Halide: Slowly add 1-bromopropane to the stirred mixture.

-

Reaction: Heat the reaction mixture under reflux for a specified period.

-

Work-up and Analysis: After cooling, the reaction is worked up similarly to the acylation. The product mixture is typically analyzed by gas chromatography (GC) to determine the ratio of n-propyl and isopropyl products.

Caption: Comparative workflow for Friedel-Crafts acylation and alkylation of p-xylene.

Conclusion: Strategic Implementation in Chemical Synthesis

The electrophilic aromatic substitution of p-xylene is a powerful tool in the arsenal of the synthetic chemist. Its heightened reactivity and predictable regioselectivity make it an ideal substrate for the efficient synthesis of a variety of important chemical intermediates. By understanding the mechanistic principles that govern these reactions and by carefully controlling experimental parameters such as temperature, catalyst loading, and reactant stoichiometry, researchers can achieve high yields and selectivities for the desired products. The protocols and insights provided in this guide serve as a robust foundation for the successful application of p-xylene chemistry in research and development.

References

- CECRI, Karaikudi. SYNTHESIS OF 2-CHLORO-P-XYLENE FROM P-XYLENE THROUGH TWO PHASE ELECTROLYSIS.

- Pearson. p-Xylene undergoes nitration much faster than benzene. Use resonance forms of the sigma complex to explain this accelerated rate.

- Benchchem. Preventing byproduct formation in Friedel-Crafts acylation of p-xylene.

- Quora. Why does p-Xylene undergo nitration faster than benzene?.

- Chegg.com. Solved p-Xylene undergoes nitration much faster than | Chegg.com.

- Chegg.com. Solved Draw all the resonance forms of the sigma complex | Chegg.com.

- MDPI. Continuous-Flow Synthesis of Nitro-o-xylenes: Process Optimization, Impurity Study and Extension to Analogues.

- Chegg.com. Solved 6. (12 points) p-Xylene undergoes nitration much | Chegg.com.

- A student preparation: Sulfonation.

- NIH. Synthesis and Characterization of Nitro-p-xylenes - PMC.

- DOI. Synthesis and Characterization of Nitro-p-xylenes.

- Aromatic sulfonation. Part 23: Sulfonation of p-xylene in aqueous sulfuric acid.

- umich.edu. Experiment 1: Friedel-Crafts Acylation.

- IPL.org. A Friedel-Crafts Alkylation Of P-Xylene.

- ResearchGate. Synthesis and Characterization of Nitro-p-xylenes.

- Guidechem. 2',5'-DIMETHYLACETOPHENONE 2142-73-6 wiki.

- Pearson+. Draw the product(s) of each of the following reactions:c. p-xylen... | Study Prep.

- Scribd. Organic Chemistry Lab Report | PDF | Chemical Reactions.

- ResearchGate. (PDF) Friedel-Crafts Acylation.

- Wikipedia. Electrophilic aromatic substitution.

- umich.edu. Experiment 1: Friedel-Crafts Acylation.

- Scribd. Friedel-Crafts Alkylation | PDF | Distillation | Vacuum.

- ChemicalBook. 2',5'-DIMETHYLACETOPHENONE | 2142-73-6.

- bartleby. p-Xylene undergoes nitration much faster than benzene. Use resonance forms of thesigma complex to explain this accelerated rate.

- Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution 12.1.

- Sigma-Aldrich. 2',5'-Dimethylacetophenone 97 2142-73-6.

- Sigma-Aldrich. 2',5'-Dimethylacetophenone 97 2142-73-6.

Sources

- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. quora.com [quora.com]

- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 4. Solved p-Xylene undergoes nitration much faster than | Chegg.com [chegg.com]

- 5. chegg.com [chegg.com]

- 6. Solved 6. (12 points) p-Xylene undergoes nitration much | Chegg.com [chegg.com]

- 7. Synthesis and Characterization of Nitro-p-xylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. krc.cecri.res.in [krc.cecri.res.in]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Page loading... [guidechem.com]

- 13. researchgate.net [researchgate.net]

- 14. 2',5'-DIMETHYLACETOPHENONE | 2142-73-6 [chemicalbook.com]

- 15. 2′,5′-ジメチルアセトフェノン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. websites.umich.edu [websites.umich.edu]

- 18. A Friedel-Crafts Alkylation Of P-Xylene | ipl.org [ipl.org]

- 19. scribd.com [scribd.com]

- 20. scribd.com [scribd.com]

bromination of 1,4-dimethylbenzene pathways

An In-Depth Technical Guide to the Bromination Pathways of 1,4-Dimethylbenzene

Abstract

This technical guide provides a comprehensive examination of the two primary chemical pathways for the bromination of 1,4-dimethylbenzene (p-xylene): Electrophilic Aromatic Substitution (EAS) and Free Radical Substitution (FRS). As a molecule of significant industrial importance, the selective functionalization of p-xylene is a cornerstone for the synthesis of a wide array of materials, from polymers to pharmaceuticals.[1][2] This document delves into the underlying mechanisms, explores the critical reaction parameters that govern selectivity, provides field-tested experimental protocols, and outlines the necessary safety considerations for handling the hazardous materials involved. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of these transformative reactions.

Introduction: The Strategic Importance of 1,4-Dimethylbenzene

1,4-Dimethylbenzene, commonly known as p-xylene, is a key petrochemical derived from the BTX aromatics (benzene, toluene, and xylenes).[1] While its most prominent large-scale application is its oxidation to terephthalic acid, a monomer for polyethylene terephthalate (PET) production, its brominated derivatives serve as exceptionally versatile intermediates in organic synthesis.[1] The ability to selectively introduce bromine atoms onto either the aromatic nucleus or the benzylic methyl groups opens distinct synthetic avenues, yielding precursors for active pharmaceutical ingredients (APIs), functional polymers, and agrochemicals.[2][3][4]

The reactivity of p-xylene is governed by two principal domains:

-

The Aromatic Ring: An electron-rich system, susceptible to attack by electrophiles.

-

The Benzylic Hydrogens: The C-H bonds of the methyl groups are weakened due to the stability of the resulting benzylic radical, making them targets for free radical processes.[1]

Mastering the conditions that favor one pathway over the other is paramount for achieving high-yield, selective synthesis of the desired brominated product. This guide will dissect each pathway in detail.

Pathway I: Electrophilic Aromatic Substitution (EAS) - Ring Bromination

This pathway involves the substitution of a hydrogen atom on the aromatic ring with a bromine atom. The methyl groups on p-xylene are activating, electron-donating groups, which make the aromatic ring more nucleophilic and thus more reactive towards electrophiles than benzene itself.[5]

Mechanism of Action